
3,3-Difluoropropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoropropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H5ClF2O2S . It has a molecular weight of 178.59 g/mol . It is a versatile compound used in various scientific research applications due to its unique properties, making it useful in pharmaceutical synthesis, agrochemical development, and material science research.
Molecular Structure Analysis
The InChI code for 3,3-Difluoropropane-1-sulfonyl chloride is 1S/C3H5ClF2O2S/c4-9(7,8)2-1-3(5)6/h3H,1-2H2 . The Canonical SMILES for this compound is C(CS(=O)(=O)Cl)C(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluoropropane-1-sulfonyl chloride include a molecular weight of 178.59 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has a topological polar surface area of 42.5 Ų .Scientific Research Applications
Synthesis and Reactivity
3,3-Difluoropropane-1-sulfonyl chloride is a versatile reagent in organic synthesis, particularly in reactions involving sulfonation and chlorination. It is utilized for the direct trifluoromethylation of various substrates, demonstrating its utility in introducing trifluoromethyl groups into organic molecules. This reagent is also employed in trifluoromethylsulfenylation and trifluoromethylsulfinylation reactions, facilitating the introduction of SCF3 and S(O)CF3 groups, respectively. These reactions highlight the compound's role in modifying molecular structures to achieve desired chemical properties and functionalities (Guyon, Chachignon, & Cahard, 2017).
Molecular and Vibrational Analysis
Experimental and theoretical studies on 3,3-Difluoropropane-1-sulfonyl chloride have provided insights into its molecular and vibrational characteristics. Through IR and Raman spectroscopy, alongside DFT/B3LYP calculations, the influence of hyperconjugation effects of chlorine atom lone pairs on the vibrational behavior of the SO2 group has been explored. Such studies are crucial for understanding the compound's behavior in various chemical environments and for predicting its reactivity in different synthetic pathways (Galván, Lestard, Tuttolomondo, & Altabef, 2017).
Sulfonylation Techniques
Research into new synthesis methods for sulfonyl chlorides, which are key intermediates in the production of detergents, pharmaceuticals, and other chemicals, has led to the exploration of alternative routes involving 3,3-Difluoropropane-1-sulfonyl chloride. These methods aim to overcome the limitations of traditional techniques by offering more convenient and efficient pathways, potentially with lower environmental impact. Such advancements in sulfonylation methodologies underscore the importance of 3,3-Difluoropropane-1-sulfonyl chloride in industrial chemistry and its potential for enabling more sustainable chemical processes (Lezina, Rubtsova, & Kuchin, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
3,3-Difluoropropane-1-sulfonyl chloride is a reactive compound that can interact with various biological molecules. It is known to react with water and alcohols. It can also react with amines to form sulfonamides, which are a class of compounds with a wide range of biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Difluoropropane-1-sulfonyl chloride. For instance, its reactivity with water suggests that it may be less stable and less effective in humid environments. Additionally, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
properties
IUPAC Name |
3,3-difluoropropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c4-9(7,8)2-1-3(5)6/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACIDRNEANCHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropropane-1-sulfonyl chloride | |
CAS RN |
1314907-49-7 |
Source


|
| Record name | 3,3-difluoropropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


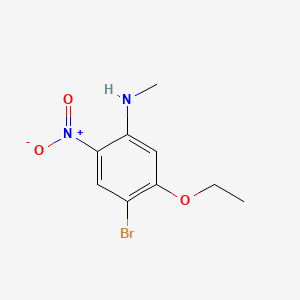
![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)
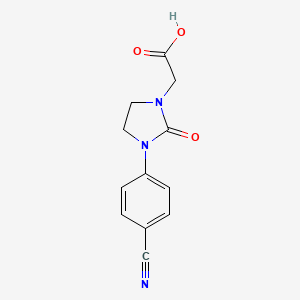
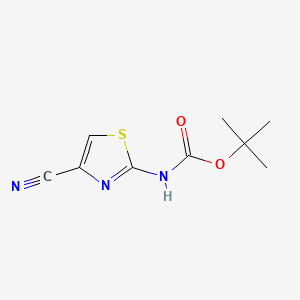
![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)

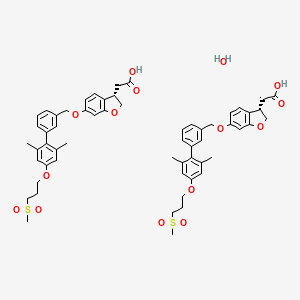




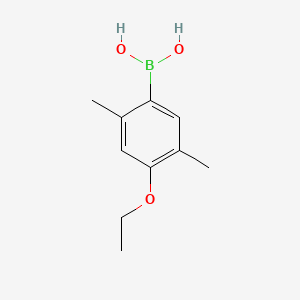
![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)